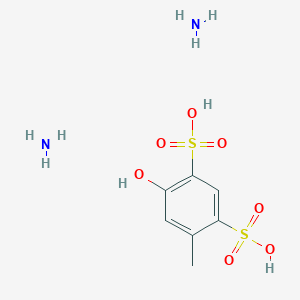

colistin A sulfomethate sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Colistin is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Due to its nephrotoxicity, colistin’s clinical use was largely abandoned in the 1970s, but it has seen a resurgence due to the rise of multidrug-resistant bacterial infections .

Métodos De Preparación

The preparation of colistin methanesulfonate sodium salt involves several steps:

Adjusting pH: The pH of a colistin sulfate aqueous solution is adjusted to 9-13 using ammonia water or a sodium hydroxide solution.

Reaction with Methylolsulfonic Acid Sodium Salt: Methylolsulfonic acid sodium salt is added to the suspension, and the reaction is carried out for 1-24 hours at a temperature of 10-90°C.

Separation and Purification: The reaction solution is separated and purified using mixed resins.

Drying: The final product is dried to obtain colistin methanesulfonate sodium salt.

Análisis De Reacciones Químicas

Colistin methanesulfonate sodium salt undergoes several chemical reactions:

Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under certain conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the sulfomethyl groups.

Common reagents and conditions for these reactions include aqueous solutions, varying pH levels, and specific temperatures. The major product formed from the hydrolysis of colistin methanesulfonate is colistin .

Aplicaciones Científicas De Investigación

Colistin methanesulfonate sodium salt has a wide range of scientific research applications:

Mecanismo De Acción

Colistin methanesulfonate sodium salt acts as a surface-active agent that penetrates and disrupts bacterial cell membranes. It is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This disruption leads to cell death, making it an effective bactericidal agent .

Comparación Con Compuestos Similares

Colistin methanesulfonate sodium salt is part of the polymyxin class of antibiotics, which includes polymyxin B and colistin (polymyxin E) . Compared to polymyxin B, colistin is less toxic but similarly effective against Gram-negative bacteria . The uniqueness of colistin methanesulfonate lies in its role as a prodrug, which allows for safer administration and reduced nephrotoxicity compared to direct colistin use .

Similar compounds include:

Propiedades

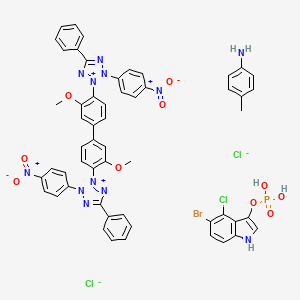

Fórmula molecular |

C58H105N16Na5O28S5 |

|---|---|

Peso molecular |

1749.8 g/mol |

Nombre IUPAC |

pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6R)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |

InChI |

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,47+,48+;;;;;/m1...../s1 |

Clave InChI |

IQWHCHZFYPIVRV-VLLYEMIKSA-I |

SMILES isomérico |

CC[C@@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

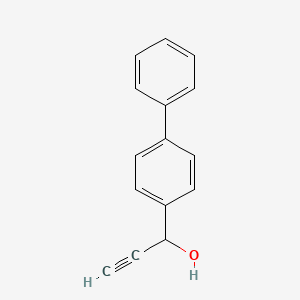

![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)

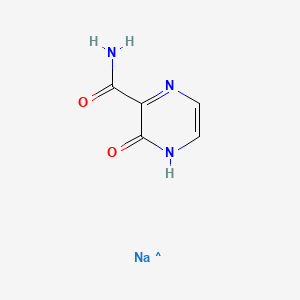

![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)